Heptyl undecylenate
Overview
Description
Heptyl undecylenate is a synthetic, plant-derived ester commonly used in cosmetic products. It is created through the esterification of heptyl alcohol and undecylenic acid, both of which are derived from renewable plant sources such as castor oil . This compound is known for its emollient properties, providing hydration and a smooth, non-greasy feel to the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl undecylenate is synthesized through the esterification of heptyl alcohol and undecylenic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process begins with the extraction of heptyl alcohol and undecylenic acid from renewable plant sources like castor oil. These raw materials are then subjected to esterification under controlled temperature and pressure conditions. The resulting ester is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Heptyl undecylenate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of heptyl alcohol and undecylenic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol or ethanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide), heat.
Major Products Formed:
Hydrolysis: Heptyl alcohol and undecylenic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Scientific Research Applications
Heptyl undecylenate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cosmetic Formulations: Used as an emollient and skin conditioning agent in lotions, creams, serums, and makeup products.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to enhance the stability and bioavailability of active ingredients.
Industrial Applications: Utilized as a solubilizer for organic sunscreen filters and as an alternative to mineral oil and silicone in various formulations.
Mechanism of Action
The primary function of heptyl undecylenate is to improve the texture and feel of cosmetic formulations by providing a smooth, non-greasy, and easily spreadable consistency. It works by forming a protective barrier on the skin’s surface, which helps to lock in moisture, maintain hydration, and provide a soft, supple appearance . This barrier also prevents trans epidermal water loss, ensuring that the skin remains hydrated .
Comparison with Similar Compounds
Mineral Oil: A commonly used emollient in cosmetic formulations, known for its occlusive properties.
Silicone (e.g., Cyclopentasiloxane): Used for its smooth, silky feel and ability to enhance the spreadability of formulations.
Properties
IUPAC Name |
heptyl undec-10-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-5-7-9-10-11-12-14-16-18(19)20-17-15-13-8-6-4-2/h3H,1,4-17H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMOQNHZOQGLSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9071189 | |
Record name | Heptyl 10-undecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9071189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68141-27-5 | |
Record name | Heptyl 10-undecenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68141-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptyl undecylenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068141275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Undecenoic acid, heptyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptyl 10-undecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9071189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptyl undec-10-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTYL UNDECYLENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77QUB6GXO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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